
Bis-PEG4-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG4-t-butyl ester: is a symmetrical, linear bifunctional polyethylene glycol reagent characterized by its two terminal t-butyl ester groups. This compound is known for its hydrophilic nature, biocompatibility, and versatile functionalization, making it an essential building block for bioconjugation and drug delivery system development in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG4-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as crystallization or distillation to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Bis-PEG4-t-butyl ester can undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid derivatives.
Substitution Reactions: The t-butyl ester groups can be substituted with other functional groups using reagents such as amines or alcohols.
Oxidation and Reduction: While the polyethylene glycol backbone is relatively inert, the ester groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) at elevated temperatures.
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Carboxylic acid derivatives.
Substitution: Various substituted polyethylene glycol derivatives.
Oxidation and Reduction: Modified ester or alcohol derivatives.
Scientific Research Applications
Chemistry: Bis-PEG4-t-butyl ester is used as a linker molecule in the synthesis of complex organic compounds. Its bifunctional nature allows it to connect two different molecules, facilitating the creation of novel chemical entities .
Biology: In biological research, this compound is employed in the modification of biomolecules such as proteins and peptides. It enhances the solubility and stability of these biomolecules, making them more suitable for various assays and experiments .
Medicine: The compound is crucial in drug delivery systems, where it serves as a linker for attaching therapeutic agents to targeting moieties. This improves the efficacy and specificity of the drugs, reducing side effects and enhancing patient outcomes .
Industry: In industrial applications, this compound is used in the production of advanced materials, including hydrogels and polymers. Its ability to improve the properties of these materials makes it valuable in various manufacturing processes .
Mechanism of Action
Bis-PEG4-t-butyl ester exerts its effects primarily through its bifunctional nature, allowing it to act as a bridge between different molecules. The t-butyl ester groups can be selectively deprotected under acidic conditions, revealing reactive carboxylic acid groups that can form covalent bonds with other molecules. This mechanism is crucial in bioconjugation and drug delivery applications, where precise control over molecular interactions is required .
Comparison with Similar Compounds
Bis-PEG4-methyl ester: Similar in structure but with methyl ester groups instead of t-butyl ester groups.
Bis-PEG4-amine: Contains amine groups instead of ester groups, offering different reactivity and applications.
Bis-PEG4-carboxylic acid: The ester groups are replaced with carboxylic acid groups, providing different functionalization options.
Uniqueness: Bis-PEG4-t-butyl ester stands out due to its t-butyl ester groups, which offer unique reactivity and stability compared to other similar compounds. The t-butyl groups provide steric hindrance, protecting the ester linkage from hydrolysis under mild conditions, making it particularly useful in applications requiring stability and controlled reactivity .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O8/c1-19(2,3)27-17(21)7-9-23-11-13-25-15-16-26-14-12-24-10-8-18(22)28-20(4,5)6/h7-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMRKFMWPQHBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
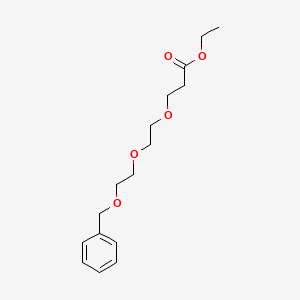
![(1S,5R)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B8133440.png)
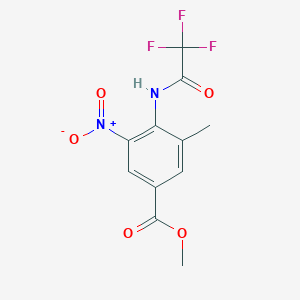
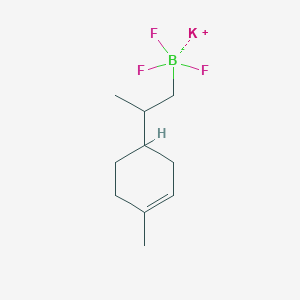
![3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B8133460.png)
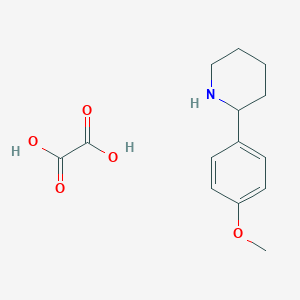
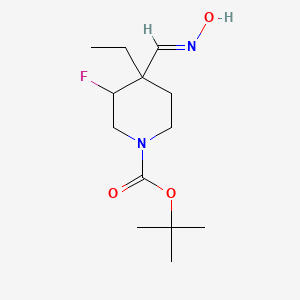

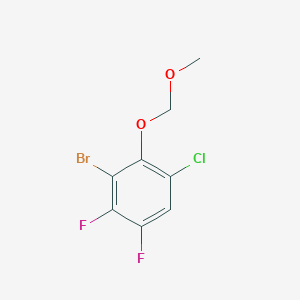
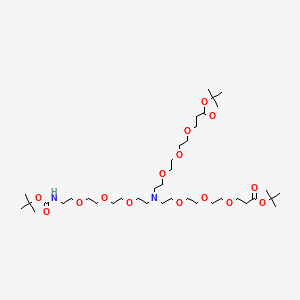

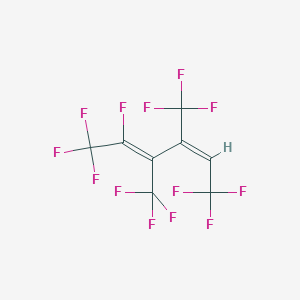
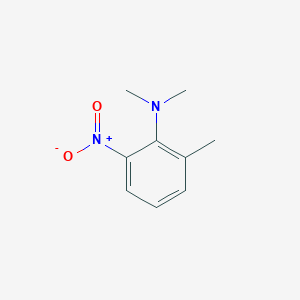
![3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133548.png)
